molecular formula C21H20O8 B1664193 7-Deoxyadriamycinol aglycone CAS No. 37818-13-6

7-Deoxyadriamycinol aglycone

Cat. No. B1664193
CAS RN: 37818-13-6
M. Wt: 400.4 g/mol
InChI Key: IGJIPNOEJDYNRR-ASSNKEHSSA-N
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Description

7-Deoxyadriamycinol aglycone, also known as 7-DEOXYDOXORUBICINOLONE, is a compound with the molecular formula C21H20O8 and a molecular weight of 400.3787 . It is also known by other names such as 7-DEOXYEPIRUBICINOL AGLYCONE, ADRIAMYCINOL 7-DEOXYAGLYCONE, and DEOXYADRIAMYCINOL AGLYCONE .


Molecular Structure Analysis

The molecular structure of 7-Deoxyadriamycinol aglycone is complex, with a stereochemistry described as ABSOLUTE . It has two defined stereocenters . The structure of this compound can be represented by the SMILES string: COC1=C2C(=O)C3=C(C(=O)C2=CC=C1)C(O)=C4CC@(CCC4=C3O)C@@HCO .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Deoxyadriamycinol aglycone are not detailed in the search results, it’s important to note that glycosides like this compound can undergo various reactions. For instance, glycosylation can influence the transport of compounds through important barriers such as the hemato‐encephalitic barrier .


Physical And Chemical Properties Analysis

7-Deoxyadriamycinol aglycone has a molecular formula of C21H20O8 and a molecular weight of 400.380 . Its elemental analysis shows that it contains Carbon (63.00%), Hydrogen (5.04%), and Oxygen (31.97%) .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • The metabolism of epidoxorubicin, closely related to 7-deoxyadriamycinol aglycone, was studied in various animal species, revealing significant differences in the formation of epidoxorubicinol and 7-deoxy doxorubicinol aglycone across species. These differences could be relevant for interspecies variations in anthracycline-induced changes in heart tissues and cardiotoxicity relating to the formation of 7-deoxy aglycones (Maessen, Mross, Pinedo, & Vijgh, 2004).

Drug Monitoring and Analysis

  • A study on the bioanalysis of doxorubicin aglycone metabolites, including 7-deoxyadriamycinol aglycone, in human plasma highlighted the importance of understanding the degradation patterns and the formation of aglycone products for effective drug monitoring. The study found that 7-deoxydoxorubicinolone was a major aglycone detectable in numerous clinical samples, emphasizing the need to account for these metabolites in drug level analyses (Siebel, Lanvers-Kaminsky, Würthwein, Hempel, & Boos, 2020).

Synthetic Applications

  • A study described the total synthesis of a new 7-deoxyidarubicinone derivative, involving the functionalization of an A-ring side chain. This research contributes to the broader field of synthetic chemistry, particularly in the synthesis of complex molecules like 7-deoxyadriamycinol aglycone derivatives, which are crucial in the development of new pharmaceutical compounds (Rho, Ko, Kim, Yoo, & Kang, 2000).

Future Directions

The future research directions for 7-Deoxyadriamycinol aglycone and similar compounds could involve exploring their potential therapeutic uses. For instance, the antidepressant effects of natural compounds have received attention . Additionally, strategies for improving the binding affinities and pharmacokinetic properties of glycomimetics, which are more drug-like compounds that mimic the structure and function of native carbohydrates, are being explored .

properties

IUPAC Name

(9R)-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,13,22-24,26,28H,5-8H2,1H3/t13-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJIPNOEJDYNRR-YEJXKQKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(CO)O)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)([C@H](CO)O)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191260
Record name 7-Deoxyadriamycinol aglycone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Deoxyadriamycinol aglycone

CAS RN

37818-13-6
Record name 7-Deoxyadriamycinol aglycone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037818136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Deoxyadriamycinol aglycone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-DEOXYDOXORUBICINOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68V3NJ6MPZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
P Dodion, CE Riggs, SR Akman, JM Tamburini… - … of Pharmacology and …, 1984 - ASPET
… adriamycin (ADM) to 7-deoxyadriamycinol aglycone and 7-… and the formation of 7-deoxyadriamycinol aglycone was reduced. … formation of 7-deoxyadriamycinol aglycone during the first …
Number of citations: 24 jpet.aspetjournals.org
L Gille, H Nohl - Free radical biology and medicine, 1997 - Elsevier
… of the 7-deoxyadriamycinol aglycone formation in … 7-deoxyadriamycinol aglycone formed in relation to recovered AQ. Influence of rotenone as inhibitor on 7-deoxyadriamycinol aglycone …
Number of citations: 282 www.sciencedirect.com
P Dodion, CE Riggs Jr, SR Akman… - Cancer treatment …, 1986 - europepmc.org
… Under anaerobic conditions, ADM was quickly and extensively converted to two metabolites identified as 7-deoxyadriamycinol aglycone and 7-deoxyadriamycin aglycone. Whereas the …
Number of citations: 11 europepmc.org
VP Marshall, JP MCGOVREN, FA RICHARD… - The Journal of …, 1978 - jstage.jst.go.jp
… (5) to 7-deoxyadriamycinol aglycone (6) by TPNHlinked 13-keto reduction. … , both 7-deoxyadriamycinone (5) and 7-deoxyadriamycinol aglycone (6) were formed. The products were …
Number of citations: 23 www.jstage.jst.go.jp
H Nohl, L Gille, K Staniek - Zeitschrift für Naturforschung C, 1998 - degruyter.com
… retention behavior this me tabolite was identified as a 7-deoxyadriamycinol aglycone. … use of rotenone, stimulated the yield of 7-deoxyadriamycinol aglycone (AglAQ) signifi cantly (65% …
Number of citations: 97 www.degruyter.com
N Willmott, J Cummings, JFB Stuart… - … & drug disposition, 1985 - Wiley Online Library
… with relative retention times of the standards ADX, adriamycinol, adriamycin aglycone, adriamycinol aglycone, 7-deoxyadriamycin aglycone and 7-deoxyadriamycinol aglycone. The …
Number of citations: 112 onlinelibrary.wiley.com
A De Flora, U Benatti, L Guida… - Proceedings of the …, 1986 - National Acad Sciences
… Malatesta (Farmitalia): Adriamycin, adriamycinol (13-dihydroadriamycin), 7deoxyadriamycin aglycone, 7-hydroxyadriamycin aglycone, 7-deoxyadriamycinol aglycone. Glucose 6-…
Number of citations: 86 www.pnas.org
W Bolanowska, T Gessner - Xenobiotica, 1982 - Taylor & Francis
… mentioned adriamycinone and 7-deoxyadriamycinol aglycone as the mouse metabolites. Our studies indicate that chiefly 7-deoxyadriamycinol and 7-deoxyadriamycin aglycones are …
Number of citations: 16 www.tandfonline.com
VP Marshall - Experiences in Biochemical Perception, 1982 - books.google.com
… I, adriamycin/daunomycin; ll, adriamycinol/daunomycinol; Ill, 7-deoxyadriamycinone/7-deoxydaunomycinone; IV, 7deoxyadriamycinol aglycone/7-deoxydaunomycinol aglycone. The …
Number of citations: 5 books.google.com
AA Miller, CG Schmidt - Cancer research, 1987 - AACR
… Pure standards of THP-adriamycin, THP-adriamycinol, adriamycinol, 7-deoxyadriamycin aglycone, and 7-deoxyadriamycinol aglycone were also provided by Behringwerke. Standards …
Number of citations: 37 aacrjournals.org

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